REACTION_CXSMILES
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[Br:1][C:2]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[C:5]([Br:12])[C:3]=1[NH2:4].C(OCC)(=O)C.CN(C)C=O>C(O)C.[Pt]>[NH2:4][C:3]1[C:2]([Br:1])=[CH:8][C:7]([NH2:9])=[CH:6][C:5]=1[Br:12]
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Name
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|
Quantity
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3 g
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Type
|
reactant
|
Smiles
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BrC1=C(N)C(=CC(=C1)[N+](=O)[O-])Br
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
150 mL
|
Type
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reactant
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
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0.5 g
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Type
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catalyst
|
Smiles
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[Pt]
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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are hydrogenated in a Parr apparatus at room temperature under a hydrogen
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Type
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CUSTOM
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Details
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for 1 hour
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Duration
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1 h
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Type
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TEMPERATURE
|
Details
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After cooling
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Type
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FILTRATION
|
Details
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the mixture is filtered
|
Type
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DISTILLATION
|
Details
|
the solvent is distilled off in a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
the residue is purified by column chromatography
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C=C(C=C1Br)N)Br
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |